2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylthiophenyl)acetamide
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Overview
Description
2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylthiophenyl)acetamide is a synthetic organic compound It is characterized by its complex structure, which includes dichlorophenyl, propanoyl, phenoxy, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylthiophenyl)acetamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 4 and 6 positions.
Phenoxy substitution: The phenoxy group is introduced through a nucleophilic substitution reaction.
Acetamide formation: The final step involves the reaction of the phenoxy intermediate with 3-methylthiophenylamine to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.
Reduction: Reduction reactions could target the carbonyl groups in the propanoyl and acetamide moieties.
Substitution: The phenoxy and dichlorophenyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylthiophenyl)acetamide could have various applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, though this would require extensive research and validation.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a phenyl group instead of a thiophenyl group.
2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylthioethyl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The presence of the thiophenyl group in 2-(4,6-dichloro-2-propanoylphenoxy)-N-(3-methylthiophenyl)acetamide may confer unique chemical properties, such as increased reactivity or specific binding interactions in biological systems.
Properties
Molecular Formula |
C18H17Cl2NO3S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-propanoylphenoxy)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2NO3S/c1-3-16(22)14-7-11(19)8-15(20)18(14)24-10-17(23)21-12-5-4-6-13(9-12)25-2/h4-9H,3,10H2,1-2H3,(H,21,23) |
InChI Key |
QQVVDRWLMVMVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)OCC(=O)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
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